4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
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Overview
Description
4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound .
Preparation Methods
One common method involves the electrochemical polymerization of 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles, which are then further reacted to form the desired compound . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The electron-withdrawing trifluoromethoxy group can influence the reactivity of the compound, making it more susceptible to nucleophilic substitution reactions. Common reagents used in these reactions include halogens, nucleophiles, and oxidizing agents . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzene ring or the benzothiazine structure .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential pharmacological properties, including its use as a synthetic intermediate for medicinal compounds . In industry, it is used in the development of advanced materials, such as electrochromic devices, due to its unique electronic properties .
Mechanism of Action
The mechanism of action of 4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity to various receptors and enzymes, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide can be compared with other trifluoromethylbenzenes and benzothiazine derivatives. Similar compounds include 4-(trifluoromethyl)phenol and trifluoromethylpyridines, which also contain the trifluoromethyl group and exhibit similar electronic properties . the presence of the benzothiazine ring and the specific substitution pattern in this compound makes it unique and can lead to distinct chemical and biological behaviors .
Properties
IUPAC Name |
1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N2O3S/c17-16(18,19)24-12-7-5-11(6-8-12)21-10-13(9-20)25(22,23)15-4-2-1-3-14(15)21/h1-8,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMONWVGOWTTFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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